molecular formula C11H13NO3 B2831926 N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide CAS No. 2305568-04-9

N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide

Cat. No.: B2831926
CAS No.: 2305568-04-9
M. Wt: 207.229
InChI Key: YZQYJSRRPQPVEX-UHFFFAOYSA-N
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Description

N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of phenolic compounds.

Preparation Methods

N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide can be synthesized using different methods. One common method is the Knoevenagel condensation reaction, which involves the reaction between an aldehyde and a ketone under basic conditions. Another method involves the reaction between 3,4-dihydroxybenzaldehyde and acryloyl chloride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Chemical Reactions Analysis

N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include oxidized and reduced derivatives of the compound.

Scientific Research Applications

N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide has been used in various scientific research applications due to its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.

Mechanism of Action

The mechanism of action of N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include 3,4-dimethoxyphenethylamine and 3,4-dihydroxyphenethyl glucoside . These compounds share some structural similarities but differ in their chemical properties and biological activities .

Properties

IUPAC Name

N-[3,4-bis(hydroxymethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-11(15)12-10-4-3-8(6-13)9(5-10)7-14/h2-5,13-14H,1,6-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQYJSRRPQPVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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